molecular formula C36H58O6 B12323747 (4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate

(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate

Cat. No.: B12323747
M. Wt: 586.8 g/mol
InChI Key: DSTCZBGJCUOFLM-UHFFFAOYSA-N
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Description

(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[75101,5010,12]pentadeca-2,7-dienyl)methyl hexadecanoate is a complex organic compound with a molecular formula of C30H42O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization with hydroxyl and hexadecanoate groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions involving dienes and dienophiles under high-temperature conditions.

    Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.

    Esterification: Attachment of the hexadecanoate group through esterification reactions using hexadecanoic acid and catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carbonyl functionalities play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    (4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxotetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl (2E,4Z)-2,4-decadienoate: Similar tetracyclic structure with different ester group.

    2,4,6-Trihydroxy-1,3,5-triazine: Contains multiple hydroxyl groups but differs in the core structure.

Uniqueness

(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[75101,5

Properties

IUPAC Name

(4,5,6-trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(37)42-23-26-21-27-30-28(34(30,4)5)20-25(3)35(33(27)40)22-24(2)31(38)36(35,41)32(26)39/h21-22,25,27-28,30-32,38-39,41H,6-20,23H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTCZBGJCUOFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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